molecular formula C10H19ClN2O B1398427 N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-77-5

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398427
CAS No.: 1236266-77-5
M. Wt: 218.72 g/mol
InChI Key: JMLAJXBVJJDNPC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in medical research as a potential therapeutic agent due to its unique biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of cyclopentylamine with 2-pyrrolidinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps, including crystallization and filtration, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-2-pyrrolidinecarboxamide
  • N-Cyclopentyl-2-pyrrolidinecarboxamide acetate
  • N-Cyclopentyl-2-pyrrolidinecarboxamide sulfate

Uniqueness

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activity. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications in medical research .

Properties

IUPAC Name

N-cyclopentylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(9-6-3-7-11-9)12-8-4-1-2-5-8;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLAJXBVJJDNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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